molecular formula C27H25N3O5 B1487344 Clavatustide A CAS No. 1602982-13-7

Clavatustide A

Cat. No.: B1487344
CAS No.: 1602982-13-7
M. Wt: 471.5 g/mol
InChI Key: BFSIKMSQNXJMBS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavatustide A is a cyclic peptide isolated from the marine fungus Aspergillus clavatus. It belongs to the Clavatustide family, which includes Clavatustide B and Clavatustide C . This compound has demonstrated potent anti-tumor activity, particularly in hepatocellular carcinoma (HCC) cell lines such as HepG2. Its mechanism involves modulation of the G1-S cell cycle transition, leading to the arrest of cancer cell proliferation. While this compound and B share structural similarities, this compound exhibits stronger anti-proliferative effects in liver cancer models compared to its counterpart .

Properties

IUPAC Name

(15R)-15-benzyl-13-ethyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-2-30-17-24(31)28-21-14-8-6-12-19(21)25(32)29-22-15-9-7-13-20(22)27(34)35-23(26(30)33)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,31)(H,29,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSIKMSQNXJMBS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Clavatustide B: Structural and Functional Parallels

Clavatustide B, a congener of Clavatustide A, shows broader anti-cancer activity across multiple cell lines, including pancreatic (Panc-1), gastric (MGC-803), and prostate (PC3) cancers. Key distinctions include:

Parameter This compound Clavatustide B
Primary Target Liver cancer (HepG2) Broad-spectrum (e.g., Panc-1, PC3)
IC50 (HepG2) Not explicitly reported ~15–20 µg/mL (MGC-803)
Mechanism G1-S phase arrest (stronger) G1-S phase arrest via CCNE2 ↓, CYLD ↑
Toxicity Limited data Low toxicity in normal fibroblasts (hFB)

Clavatustide B induces G1-S arrest by downregulating cyclin E2 (CCNE2) and upregulating the tumor suppressor CYLD, effectively blocking DNA replication in resistant cancers like Panc-1 and PC3 . While this compound is more potent in liver cells, Clavatustide B’s efficacy in chemotherapy-resistant models highlights its therapeutic versatility .

Phakillestatin 6: Contrasting Mechanisms and Potency

Phakillestatin 6, a synthetic cyclic peptide, exhibits anti-cancer activity via membrane disruption, as evidenced by LDH release assays. Its IC50 values in HepG2 cells (7.79–11.10 µg/mL) are comparable to Clavatustide B but lack the cell cycle-specific targeting observed in Clavatustides.

LY2510924: CXCR4 Pathway Inhibition

LY2510924, a CXCR4 antagonist, prevents lymphoma metastasis by blocking SDF1 binding and GTP activation . Unlike this compound, which targets intrinsic cell cycle machinery, LY2510924 disrupts extracellular signaling, illustrating the diversity in cyclic peptide mechanisms.

Key Research Findings and Data

Anti-Proliferative Efficacy Across Cell Lines

Clavatustide B’s activity in resistant cancers:

Cell Line Reduction in Viability (72 h, 40 µg/mL) IC50
Panc-1 (pancreatic) 65% 15–20 µg/mL
PC3 (prostate) 78% 15–20 µg/mL
MGC-803 (gastric) 74% 15–20 µg/mL

This compound’s superior activity in HepG2 suggests tissue-specific optimization, whereas Clavatustide B’s broader efficacy may stem from multi-pathway engagement .

Transcriptomic Insights into Mechanisms

Clavatustide B treatment in HepG2 cells alters 2,622 genes and 3,648 lncRNAs, with notable downregulation of CCNE2 (−1.91-fold) and upregulation of CYLD (+1.43-fold). These changes correlate with G1-S arrest, a mechanism shared but less documented in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavatustide A
Reactant of Route 2
Clavatustide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.